4-Fluoro-6-methyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

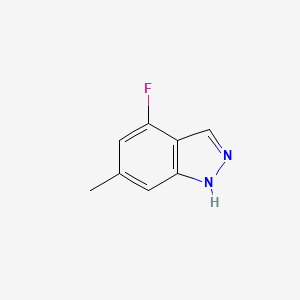

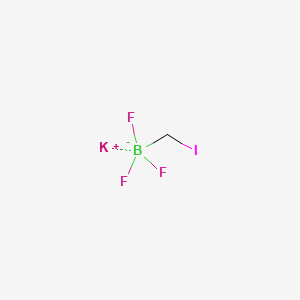

4-Fluoro-6-methyl-1H-indazole is a type of indazole, which is a nitrogen-containing heterocyclic compound1. It has a bicyclic ring structure made up of a pyrazole ring and a benzene ring1. The molecular formula of 4-Fluoro-6-methyl-1H-indazole is C8H7FN22.

Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds3. A copper-catalyzed reaction has been described for the synthesis of 1H-indazoles3.Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole1. The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer1. The structure of 4-Fluoro-6-methyl-1H-indazole includes a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring4.

Chemical Reactions Analysis

The chemistry of indazoles is a very active field. The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid has been experimentally studied5. The mechanism of the formation of N1-CH2OH derivatives was determined5.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-6-methyl-1H-indazole are not explicitly mentioned in the search results. However, the molecular weight is reported to be 150.153 Da2.

Scientific Research Applications

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

- Methods : The synthesis of indazoles includes transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results : Several recently marketed drugs contain indazole structural motif. Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Application in Dye-Sensitized Solar Cells (DSSCs)

- Field : Renewable Energy

- Summary : Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .

- Methods : 4-fluoro-1H-indazole can coordinate to metal centre (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Application in Antitumor Activity

- Field : Oncology

- Summary : 4-Fluoro-1H-indazole has shown significant anti-proliferative activity against Hep-G2 .

- Results : The anti-proliferative activity had a general trend in the order of 3,5-difluoro substituent (5j) > 4-fluoro substituent (5e) > 3-fluoro substituent (5b) > 4-trifluoromethoxy substituent (5f), indicating the importance of the interposition fluorine substituent for antitumor activity .

Application in FGFR1 Inhibition

- Field : Biochemistry

- Summary : Indazole derivatives have been used as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), which plays a crucial role in tumor growth .

- Results : One of the derivatives, 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, exhibited potent FGFR1 inhibitory activity in the enzymatic assay (IC50 = 30.2 ± 1.9 nM) .

Application in Synthesis of Bioactive Natural Products

- Field : Organic Chemistry

- Summary : Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

- Methods : The synthesis of indazoles includes transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Application in Anti-Inflammatory Activity

- Field : Pharmacology

- Summary : Indazole derivatives have been found to possess anti-inflammatory activities .

Application in Antiarrhythmic Activity

- Field : Cardiology

- Summary : Indazole derivatives have been found to possess antiarrhythmic activities .

Application in Antifungal Activity

Safety And Hazards

The specific safety and hazards information for 4-Fluoro-6-methyl-1H-indazole is not available in the search results. However, it is recommended that this compound be used for R&D purposes only and not for medicinal or household use6.

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities1. Future research may focus on developing synthetic approaches to indazoles with better biological activities1.

properties

IUPAC Name |

4-fluoro-6-methyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGJUTKIPURIBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646500 |

Source

|

| Record name | 4-Fluoro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-6-methyl-1H-indazole | |

CAS RN |

885522-09-8 |

Source

|

| Record name | 4-Fluoro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

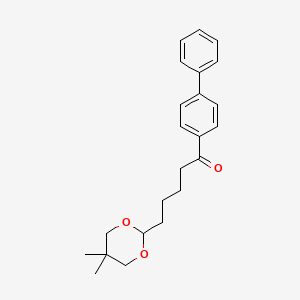

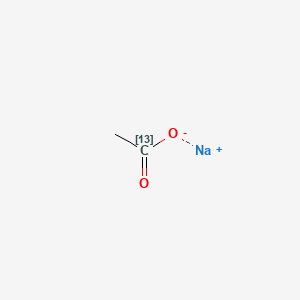

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)

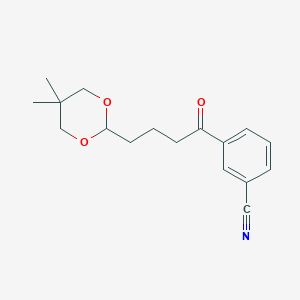

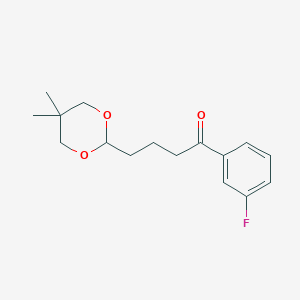

![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)

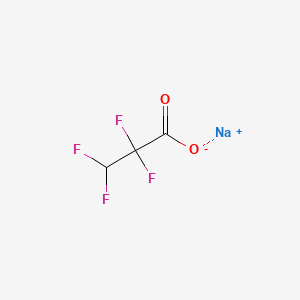

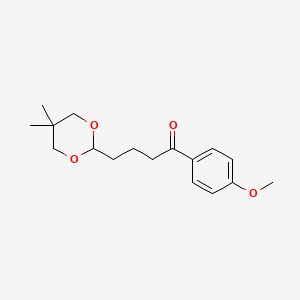

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)